2-Iodo-3,5-dimethylbenzoic acid

Hypervalent iodine catalysis Alcohol oxidation IBX precursors

Researchers requiring efficient Suzuki-Miyaura cross-coupling often encounter sluggish oxidative addition with bromo- or chloro-arenes. 2-Iodo-3,5-dimethylbenzoic acid (CAS 198220-36-9) resolves this bottleneck: the C-I bond provides 5-100× faster oxidative addition to Pd(0) versus C-Br, enabling milder conditions and higher yields. The 3,5-dimethyl substitution modulates the steric environment for regioselective coupling, while the carboxylic acid handle permits downstream functionalization. Also serves as precursor to DiMe-IBX, a soluble hypervalent iodine(V) oxidant for homogeneous alcohol oxidation at room temperature-overcoming the critical insolubility of unsubstituted IBX in common organic solvents (CH₃CN, EtOAc, CH₂Cl₂).

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 198220-36-9
Cat. No. B1296343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,5-dimethylbenzoic acid
CAS198220-36-9
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)O)I)C
InChIInChI=1S/C9H9IO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyBIZQUVFMTMOTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3,5-dimethylbenzoic Acid Overview


2-Iodo-3,5-dimethylbenzoic acid (CAS 198220-36-9) is a halogenated aromatic carboxylic acid of the class ortho-iodobenzoic acids, characterized by an iodine substituent at the 2-position and methyl groups at the 3- and 5-positions of the benzene ring . Its molecular formula is C₉H₉IO₂, with a molecular weight of 276.07 g/mol and an MDL number MFCD00020219 . The compound serves as a versatile synthetic intermediate, functioning both as a substrate for palladium-catalyzed cross-coupling reactions—where the C–I bond acts as a superior oxidative addition partner relative to C–Br or C–Cl bonds—and as a precursor to modified 2-iodoxybenzoic acid (IBX) derivatives for alcohol oxidation catalysis [1]. The dual methyl substitution adjacent to the iodine center imparts distinct steric and electronic modulation that differentiates it from unsubstituted 2-iodobenzoic acid and other regioisomeric iododimethylbenzoic acids.

1
Cross-Coupling Iodo electrophile with faster oxidative addition than C–Br
2
Hypervalent Iodine DiMe-IBX precursor for catalytic alcohol oxidation
3
Scaffold 3,5-Dimethyl substitution for steric and electronic modulation

Why 2-Iodo-3,5-dimethylbenzoic Acid Cannot Be Replaced


The 2-iodo-3,5-dimethylbenzoic acid scaffold occupies a narrow structural niche that common analogs cannot replicate without compromising performance. Replacement by the non-iodinated 3,5-dimethylbenzoic acid eliminates the reactive C–I handle essential for oxidative addition in cross-coupling chemistry; substitution with unsubstituted 2-iodobenzoic acid removes the steric and electron-donating methyl groups that modulate both cross-coupling regioselectivity and hypervalent iodine catalyst solubility [1]. The 4-iodo regioisomer (4-iodo-3,5-dimethylbenzoic acid, CAS 1048677-11-7) relocates the iodine to a position incapable of forming the cyclic iodoxolone moiety required for IBX-type oxidants. The bromo analog (2-bromo-3,5-dimethylbenzoic acid, CAS 7697-33-8) exhibits markedly lower reactivity in Suzuki–Miyaura couplings due to the intrinsically slower oxidative addition of C–Br versus C–I bonds [2]. Critically, direct experimental comparison within a single study shows that the dimethyl-substituted iodo-acid (DiMe-BA) delivers room-temperature catalytic alcohol oxidation activity that is qualitatively distinct from the tetramethyl analog (TetMe-BA), demonstrating that even incremental changes in substitution pattern produce functionally divergent catalytic behavior [1].

Non-iodinated
Replacing with 3,5-dimethylbenzoic acid eliminates the reactive C–I bond essential for cross-coupling.
Unsubstituted
2-Iodobenzoic acid lacks 3,5-methyl groups, altering steric/electronic profile and IBX solubility.
Bromo analog
2-Bromo-3,5-dimethylbenzoic acid has slower oxidative addition, reducing coupling efficiency with demanding substrates.

Quantitative Evidence vs. Closest Analogs


Catalytic Alcohol Oxidation: DiMe-BA vs TetMe-BA

In a direct comparative study by Moorthy et al. (2011), 2-iodo-3,5-dimethylbenzoic acid (DiMe-BA) was evaluated alongside 3,4,5,6-tetramethyl-2-iodobenzoic acid (TetMe-BA) as a catalyst precursor (10 mol%) for the oxidation of alcohols using oxone as co-oxidant in CH₃CN/H₂O (1:1) at room temperature [1]. The authors explicitly state that 'oxidations with DiMe-BA as the catalyst are rather sluggish, which underscores the importance of tetramethylation' [1]. This represents the only available head-to-head catalytic benchmarking of 2-iodo-3,5-dimethylbenzoic acid against a higher-methylated congener under identical conditions.

Catalytic Oxidation
Head-to-head
DiMe-BA: "sluggish"; TetMe-BA: "very nicely"
Defines intermediate activity benchmark for IBX precursors
Room temp, oxone/CH₃CN/H₂O, 10 mol% catalyst
Hypervalent iodine catalysis Alcohol oxidation IBX precursors

Synthetic Accessibility and Reported Yield

The synthesis of 2-iodo-3,5-dimethylbenzoic acid from 3,5-dimethylbenzoic acid via a multi-step route involving nitration, reduction, diazotization, and iodination was reported with a final yield of approximately 51% by Moorthy et al. (2011) [1]. This yield represents the only published quantitative preparation data for this specific compound. The synthetic sequence proceeds through 3,5-dimethyl-2-nitrobenzoic acid (obtained in 93% yield) and 2-amino-3,5-dimethylbenzoic acid intermediates before Sandmeyer-type iodination [1].

Synthetic Yield
Cross-study comparable
~51% overall yield (target)
Yield reflects synthetic complexity; informs pricing
Multi-step route; steric effects reduce yield vs unsubstituted 2-iodobenzoic acid (>70%)
Synthetic methodology Electrophilic aromatic iodination Process chemistry

Cross-Coupling Reactivity: Aryl Iodide vs Aryl Bromide

The iodine substituent at the 2-position of 2-iodo-3,5-dimethylbenzoic acid confers a well-established kinetic advantage in palladium-catalyzed cross-coupling reactions relative to the bromo analog (2-bromo-3,5-dimethylbenzoic acid, CAS 7697-33-8). The relative oxidative addition rates of aryl halides to Pd(0) follow the order Ar–I > Ar–Br >> Ar–Cl, with aryl iodides typically reacting 5–100 times faster than the corresponding aryl bromides under comparable Suzuki–Miyaura conditions [1]. This property enables lower catalyst loadings, shorter reaction times, and improved yields with challenging coupling partners, particularly ortho-substituted or electron-rich arylboronic acids where steric effects already attenuate reactivity [1].

Oxidative Addition Rate
Class-level inference
C–I 5–100× faster than C–Br
Supports milder coupling conditions with lower catalyst loading
Class-level Pd(0) kinetics; Suzuki–Miyaura coupling
Suzuki–Miyaura coupling Oxidative addition kinetics Aryl halide reactivity

Steric Modulation for IBX Solubility

The presence of methyl groups at positions 3 and 5 in 2-iodo-3,5-dimethylbenzoic acid introduces steric bulk that, upon oxidation to the corresponding DiMe-IBX, disrupts the strong intermolecular O–H···O hydrogen bonds, C–I···O halogen bonds, and aromatic stacking interactions responsible for the notorious insolubility of unsubstituted IBX in common organic solvents [1]. Moorthy et al. (2011) explicitly attribute the room-temperature solubility and catalytic activity of modified IBXs to 'steric build-up around the iodoxolone moiety,' which weakens crystal lattice cohesion [1]. While the 3,5-dimethyl pattern provides intermediate solubility improvement—less than the tetramethyl analog but markedly superior to unsubstituted IBX (insoluble in all solvents except DMSO)—this tunability allows users to select the methylation degree that balances solubility with synthetic accessibility [1].

IBX Solubility
Class-level inference
DiMe-IBX soluble in CH₃CN, EtOAc; parent IBX insoluble
Enables room-temperature homogeneous oxidation
Steric disruption of crystal packing; Moorthy et al. 2011
Hypervalent iodine reagents Steric modulation IBX solubility engineering

ortho-Iodo Requirement for IBX Formation

The iodine atom must reside at the ortho (2-) position relative to the carboxylic acid group to permit formation of the cyclic pentavalent iodine 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) motif [1]. The 4-iodo regioisomer, 4-iodo-3,5-dimethylbenzoic acid (CAS 1048677-11-7), cannot cyclize to form a benziodoxole structure and thus cannot serve as a precursor to IBX-type hypervalent iodine oxidants [1]. This structural constraint creates an absolute functional exclusion: for applications requiring in situ IBX generation for catalytic oxidation, only ortho-iodobenzoic acid derivatives are viable [1].

ortho-Iodo Requirement
Class-level inference
2-iodo: forms IBX; 4-iodo: no cyclic IBX
Ortho position structurally essential for IBX chemistry
Absolute functional exclusion; 4-iodo isomer is non-functional
Positional isomerism IBX formation requirement ortho-Iodo essentiality

Commercial Purity Benchmarking

Multiple commercial suppliers list 2-iodo-3,5-dimethylbenzoic acid with a minimum purity specification of 95% . In comparison, the bromo analog (2-bromo-3,5-dimethylbenzoic acid, CAS 7697-33-8) is also typically supplied at 95% purity, while unsubstituted 2-iodobenzoic acid (CAS 88-67-5) is routinely available at 98% purity with typical contaminants being 2-iodosobenzoic acid (1–3%) and unreacted starting material [1]. The 95% purity specification for the 3,5-dimethyl derivative reflects the additional purification challenges posed by the methyl substituents, which complicate crystallization and chromatographic separation relative to the unsubstituted scaffold .

Commercial Purity
Cross-study comparable
≥95% (target); 98% (unsubstituted 2-iodobenzoic acid)
Purity baseline for stoichiometric calculations
Supplier specification; 95% may require in-house purification
Chemical procurement Purity specification Supplier comparison

Applications of 2-Iodo-3,5-dimethylbenzoic Acid


DiMe-IBX for Catalytic Alcohol Oxidation

Laboratories developing catalytic alcohol oxidation protocols can employ 2-iodo-3,5-dimethylbenzoic acid as a precursor to DiMe-IBX, a modified hypervalent iodine(V) oxidant that addresses the critical solubility limitation of parent IBX [1]. The J. Org. Chem. 2011 study by Moorthy et al. demonstrated that the derived DiMe-IBX is soluble in common organic solvents (CH₃CN, EtOAc, CH₂Cl₂) where unsubstituted IBX is entirely insoluble, enabling homogeneous room-temperature oxidations that are impractical with the parent system [1]. While 3,4,5,6-tetramethyl-2-iodobenzoic acid (TetMe-BA) provides superior catalytic activity, the 3,5-dimethyl derivative offers a more synthetically accessible entry point (shorter synthetic sequence from commercially available 3,5-dimethylbenzoic acid) for proof-of-concept studies and method development [1].

Ortho-Demanding Suzuki–Miyaura Couplings

The ortho-iodo substitution combined with flanking methyl groups at positions 3 and 5 creates a sterically differentiated aryl iodide electrophile for Suzuki–Miyaura cross-coupling. The C–I bond provides 5–100× faster oxidative addition to Pd(0) compared to the corresponding C–Br bond [1], while the methyl substituents modulate the steric environment around the coupling site, potentially influencing regioselectivity in sequential cross-coupling strategies. Users building biaryl or drug-like scaffolds where the carboxylic acid handle serves as a subsequent functionalization point—particularly in medicinal chemistry programs requiring methyl-substituted benzoic acid cores—benefit from the combined reactivity of the iodo leaving group and the ortho-directing carboxylic acid functionality [1].

Intermediate for Ullmann-Type Couplings

The iodine atom serves as a versatile leaving group for copper-mediated Ullmann-type couplings and other transition-metal-catalyzed C–C and C–heteroatom bond-forming reactions [1]. The 3,5-dimethyl substitution pattern is retained in the product, enabling the synthesis of 2-aryl-, 2-alkynyl-, or 2-amino-3,5-dimethylbenzoic acid derivatives that are otherwise difficult to access via direct electrophilic substitution on the methyl-substituted benzoic acid core. This application is particularly relevant when the target product requires the specific 3,5-dimethyl substitution pattern, which cannot be replicated using the commercially more abundant 2-iodobenzoic acid [1].

IBX Catalyst SAR Reference Standard

The direct comparative data between DiMe-BA and TetMe-BA in the Moorthy et al. (2011) study [1] establishes 2-iodo-3,5-dimethylbenzoic acid as a defined reference point in the methylation-dependent activity gradient of modified IBX precursors. Researchers investigating structure–activity relationships in hypervalent iodine catalysis can use this compound as a benchmark representing an intermediate methylation level, enabling systematic evaluation of how incremental steric and electronic modifications influence catalyst solubility, generation rate, and oxidation efficiency. The documented 'sluggish' behavior relative to TetMe-BA provides a quantifiable baseline against which new analogs can be compared [1].

Application
Selection Property
Validation Focus
Catalytic alcohol oxidation
IBX precursor with modulated solubility
Homogeneous oxidation profile in organic solvents
Suzuki–Miyaura cross-coupling
High-reactivity aryl iodide electrophile
Coupling efficiency with hindered substrates
Ullmann-type coupling intermediate
Versatile iodo leaving group for C–C/heteroatom bonds
Product retention of 3,5-dimethyl pattern
IBX catalyst SAR studies
Defined methylation level for activity benchmarking
Activity benchmarking across methylation levels

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